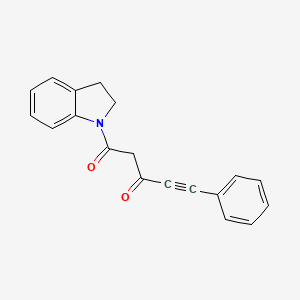
ethyl N-(tert-butylamino)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(tert-butylamino)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications. This compound is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(tert-butylamino)carbamate can be synthesized through various methods. One common method involves the reaction of tert-butylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(tert-butylamino)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or tert-butyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Ethyl N-(tert-butylamino)carbamate has several applications in scientific research:
Biology: In biological research, it can be used to study enzyme interactions and protein modifications.
Industry: It finds applications in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl N-(tert-butylamino)carbamate involves its ability to form stable carbamate linkages with various molecular targets. This stability is due to the delocalization of non-bonded electrons on the nitrogen atom into the carboxyl moiety, which restricts conformational flexibility. The compound can participate in hydrogen bonding through its carboxyl group and backbone NH, influencing its interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-(butylamino)ethyl)carbamate
- Ethyl N-(hydroxy-tert-butyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
Uniqueness
Ethyl N-(tert-butylamino)carbamate is unique due to its specific structural features, such as the tert-butyl group, which provides steric hindrance and enhances stability. This makes it particularly useful as a protecting group in organic synthesis and as a component in drug design .
Properties
CAS No. |
64739-41-9 |
|---|---|
Molecular Formula |
C7H16N2O2 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
ethyl N-(tert-butylamino)carbamate |
InChI |
InChI=1S/C7H16N2O2/c1-5-11-6(10)8-9-7(2,3)4/h9H,5H2,1-4H3,(H,8,10) |
InChI Key |
PYNPFJINTPDMOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


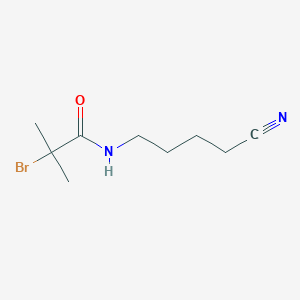

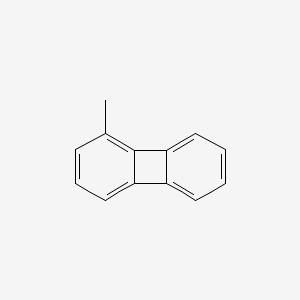
![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)
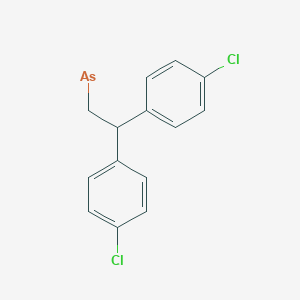
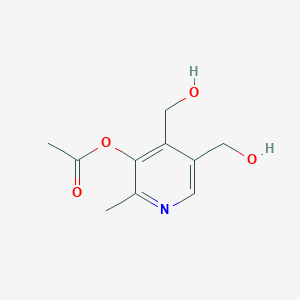
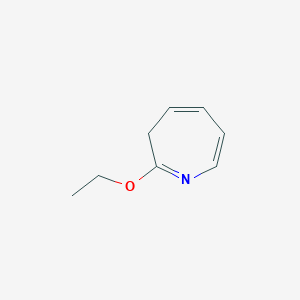
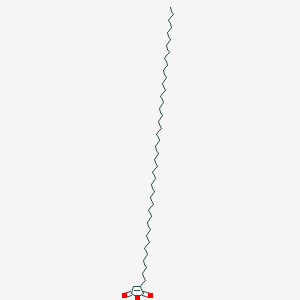


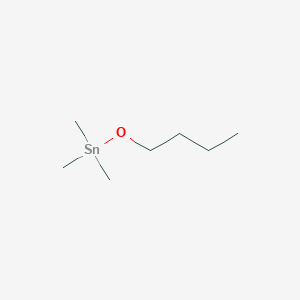
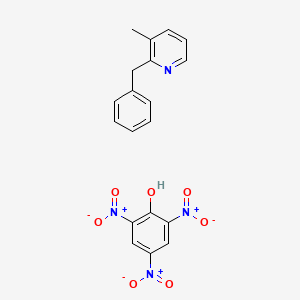
![[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid](/img/structure/B14496505.png)
